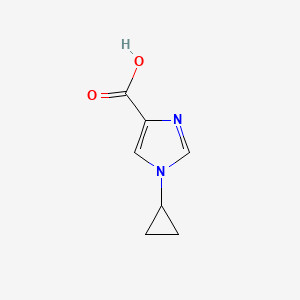

1-cyclopropyl-1H-imidazole-4-carboxylic acid

Description

Significance of Imidazole (B134444) Derivatives in Chemical Biology and Medicinal Chemistry

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and is widely regarded as a "privileged scaffold". nih.gov This structure is a fundamental component of essential biomolecules, including the amino acid histidine, which plays a critical role in many enzymatic processes by acting as a proton donor or acceptor. nih.gov The unique electronic characteristics and hydrogen-bonding capabilities of the imidazole nucleus allow it to interact effectively with a wide array of biological targets like enzymes and receptors. researchgate.net

This versatility has led to the incorporation of the imidazole moiety into a vast number of pharmaceuticals with diverse therapeutic applications. nih.gov Imidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The structural flexibility of the imidazole core allows chemists to modify it extensively, aiming to enhance biological efficacy and improve the drug-like properties of new molecular entities. nih.gov

The Role of Carboxylic Acid Moieties in Bioactive Scaffolds

The carboxylic acid functional group is a key component in a significant number of biologically active molecules, with roughly 25% of all commercialized pharmaceuticals containing this moiety. wiley-vch.de Its importance stems from its ability to engage in strong electrostatic interactions and form hydrogen bonds, which are often crucial for a molecule's ability to bind to its biological target. sigmaaldrich.com

In drug design, the carboxylic acid group significantly influences a compound's physicochemical properties. It generally increases water solubility, which can be advantageous for formulation and bioavailability. wiley-vch.de However, because this group is typically ionized at physiological pH, it can also present challenges, such as limited ability to cross biological membranes, which can hinder oral absorption. wiley-vch.desigmaaldrich.com Consequently, medicinal chemists often strategically employ the carboxylic acid group to balance potency, selectivity, and pharmacokinetic properties. chemicalbook.com

Overview of 1-Cyclopropyl-1H-imidazole-4-carboxylic Acid as a Research Subject

This compound is a specific derivative of the imidazole scaffold that has emerged as a subject of interest in chemical research, primarily as a specialized building block for the synthesis of more complex molecules. Its structure combines the recognized bioactive imidazole-4-carboxylic acid core with a cyclopropyl (B3062369) group at the 1-position. The cyclopropyl group is a small, rigid, and lipophilic moiety often used in medicinal chemistry to improve metabolic stability and binding affinity. While extensive research on the specific biological activities of this compound itself is not widely published, its value is recognized in its potential for creating novel derivatives for drug discovery programs. nih.govnih.gov

The compound is available from various chemical suppliers, indicating its utility in synthetic chemistry. sigmaaldrich.comsigmaaldrich.com Its chemical properties, detailed in the table below, make it a versatile reagent for constructing libraries of compounds for screening and developing new therapeutic agents. abovchem.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1368466-66-3 | sigmaaldrich.comsigmaaldrich.comabovchem.com |

| Molecular Formula | C7H8N2O2 | abovchem.com |

| Molecular Weight | 152.15 g/mol | sigmaaldrich.comabovchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIVKRZQVRDEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropyl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to Imidazole-4-carboxylic Acid Core Structures

The construction of the imidazole-4-carboxylic acid scaffold can be achieved through various synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on the formation of the imidazole (B134444) ring and the subsequent or concurrent introduction of the carboxyl group at the C4 position.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of synthesizing these derivatives. Various cyclization strategies have been developed to construct this heterocyclic core.

One notable approach involves the rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles. researchgate.net This method provides a flexible route to N-substituted imidazoles. Another strategy involves the condensation of oxime-hydroxylamines with ethyl glyoxalate, which proceeds through an N-oxide intermediate, followed by cyclization and aromatization to yield 1-hydroxyimidazoles. rsc.org Subsequent dehydroxylation can provide the desired NH-imidazole.

Copper salts have been shown to catalyze the cyclization of terminal alkynes and amidines to produce 1,2,4-trisubstituted imidazoles. chim.it The proposed mechanism involves the formation of a copper(II)-diyne complex, which, after a series of steps including intramolecular 5-endo-dig cyclization, yields the imidazole product. chim.it

The following table summarizes various cyclization reactions for imidazole ring formation:

| Starting Materials | Reagents/Catalysts | Key Features |

| 1,2,4-Oxadiazoles and 1-Sulfonyl-1,2,3-triazoles | Rhodium catalyst | Flexible route to N-substituted imidazoles. researchgate.net |

| Oxime-hydroxylamines and Ethyl glyoxalate | - | Forms 1-hydroxyimidazoles via an N-oxide intermediate. rsc.org |

| Terminal alkynes and Amidines | Copper salts, Oxygen | Regioselective synthesis of 1,2,4-trisubstituted imidazoles. chim.it |

| α-Amino amides and Orthoesters | Acid and/or Heat | Forms an α-imino amide in situ which then cyclizes. nih.gov |

| Diamides | Base and/or Heat | Cyclization of a diamide (B1670390) to produce an imidazol-4-one. nih.gov |

Carboxylation Strategies

The introduction of the carboxylic acid group at the 4-position of the imidazole ring is a critical step. A common and straightforward method is the hydrolysis of a pre-existing ester group, such as an ethyl or methyl carboxylate, at the C4 position. chemicalbook.com This is typically achieved under basic conditions using a strong alkali like potassium hydroxide, followed by acidification to yield the carboxylic acid. chemicalbook.comgoogle.com

Another approach involves the carboxylation of an imidazole precursor. For instance, N-substituted imidazoles can be converted into N,N'-disubstituted NHC carboxylates using dimethyl carbonate, which acts as both an alkylating and carboxylating agent. acs.org This avoids the need for high pressures of carbon dioxide and strong bases often required in traditional methods that start from imidazolium (B1220033) salts. acs.org

The following table outlines different carboxylation strategies:

| Precursor | Reagents | Description |

| Imidazole-4-carboxylate ester | Strong alkali (e.g., KOH), followed by acid | Saponification of the ester to the carboxylic acid. chemicalbook.comgoogle.com |

| N-substituted imidazole | Dimethyl carbonate (DMC) | Alkylation and carboxylation to form an NHC-carboxylate. acs.org |

| Imidazolium salt | Base, CO2 | Traditional method for forming NHC-carboxylates. acs.org |

| Acyl imidazoles | Carboxylic acid, NHC catalyst, photocatalyst | Decarboxylative coupling to form ketones, indicating potential for related carboxylation strategies. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to synthesize highly substituted imidazoles in a one-pot fashion. researchgate.netresearchgate.net These reactions are particularly valuable for generating molecular diversity.

One such approach is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes. This method allows for the synthesis of diversely functionalized imidazole-4-carboxylates in good yields. nih.gov The substituents at the C2, N3, and C5 positions can be varied, and even 2-unsubstituted imidazoles can be obtained using paraformaldehyde. nih.gov

Another MCR strategy involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst to produce highly substituted imidazole derivatives. organic-chemistry.org Additionally, a metal-free, acid-promoted MCR of alkynes, aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of tri- and tetrasubstituted imidazoles. acs.org Imidazole itself can also act as an organocatalyst in multicomponent reactions to generate a variety of functionalized heterocycles. rsc.org

The table below summarizes various multicomponent reactions for imidazole synthesis:

| Components | Catalyst/Conditions | Product |

| 1,2-Diaza-1,3-dienes, primary amines, aldehydes | Microwave irradiation | Diversely functionalized imidazole-4-carboxylates. nih.gov |

| α-Azido chalcones, aryl aldehydes, anilines | Erbium triflate | Highly substituted imidazoles. organic-chemistry.org |

| Alkynes, aldehydes, ammonium acetate | Pivalic acid, DMSO/H2O | Tri- and tetrasubstituted imidazoles. acs.org |

| Glyoxals, anilines, amidines | Metal/catalyst-free, room temperature | Highly substituted 5-aminoimidazoles. researchgate.net |

Oxidative Cyclization Methods

Oxidative cyclization provides another avenue for the synthesis of the imidazole core. An iodine-catalyzed aerobic oxidative cyclization of aryl ketones and benzylamines has been developed for the practical synthesis of polysubstituted imidazoles in a one-pot manner. dntb.gov.ua

A noble-metal-free oxidative cyclization of enamines with tert-butyl nitrite (B80452) (tBuONO) as both an aminating reagent and an oxidant, mediated by potassium iodide (KI), offers a formal [4+1] cycloamination reaction to produce imidazole-4-carboxylic derivatives. organic-chemistry.org This method demonstrates a wide substrate scope and good functional group tolerance. organic-chemistry.org Furthermore, an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) provides 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org

Electrochemical oxidation has also been employed for the intramolecular annulation to synthesize imidazoles. rsc.org This method avoids the use of transition metal catalysts and peroxide reagents, aligning with the principles of green chemistry. rsc.org

The following table details various oxidative cyclization methods:

| Starting Materials | Reagents/Conditions | Key Features |

| Aryl ketones and benzylamines | Iodine catalyst, aerobic conditions | One-pot synthesis of polysubstituted imidazoles. dntb.gov.ua |

| Enamines and tBuONO | KI | Noble-metal-free [4+1] cycloamination for imidazole-4-carboxylic derivatives. organic-chemistry.org |

| Enamines and TMSN3 | Iodine | [4+1] cyclization for 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org |

| Amines, alkynes, and azides | Electrochemical oxidation | Metal- and peroxide-free synthesis of substituted imidazoles. rsc.org |

Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of a cyclopropyl group onto a heterocyclic ring is a key step in the synthesis of the target molecule. wikipedia.org This can be achieved through various cyclopropanation reactions.

Cyclopropanation Reactions in Heterocycle Synthesis

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org These reactions are important in modern chemistry as many useful compounds contain this motif. wikipedia.orgresearchgate.net The high ring strain in cyclopropanes makes their synthesis challenging, often requiring highly reactive species like carbenes, ylids, or carbanions. wikipedia.org

Several methods for cyclopropanation are well-established, including the Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple. unl.pt Another common method involves the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. unl.pt The Michael-induced ring closure (MIRC) reaction is another powerful tool for forming cyclopropane rings. researchgate.net

In the context of heterocycles, a divergent cyclopropanation has been achieved through the dearomative addition of sulfur ylides to activated N-heteroarenes. nih.gov This approach allows for the synthesis of optically enriched cyclopropane-fused heterocycles. nih.gov While this example demonstrates the formation of a fused cyclopropane ring, similar principles can be applied to the synthesis of N-cyclopropyl heterocycles. The direct N-cyclopropylation of an imidazole-4-carboxylic acid ester, followed by hydrolysis, would be a plausible route to 1-cyclopropyl-1H-imidazole-4-carboxylic acid.

The table below provides an overview of common cyclopropanation reactions:

| Reaction Name/Type | Reagents | Description |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | A classic method for converting alkenes to cyclopropanes. unl.pt |

| Catalytic Decomposition of Diazo Compounds | Diazo compound, Transition metal catalyst (e.g., Rh, Cu) | A versatile method for cyclopropanation of alkenes. unl.pt |

| Michael-Induced Ring Closure (MIRC) | Michael acceptor, Nucleophile with a leaving group | Formation of a cyclopropane ring via conjugate addition followed by intramolecular substitution. researchgate.net |

| Dearomative Addition of Sulfur Ylides | Sulfur ylide, Activated N-heteroarene | Can be used to form cyclopropane-fused heterocycles. nih.gov |

| Intramolecular Cyclization | Haloalkanes with electron-withdrawing groups, Strong base | Formation of a carbanion followed by intramolecular displacement of a halide. wikipedia.org |

Amine-Based Cyclopropyl Incorporation in Imidazole Derivatives

The introduction of a cyclopropyl group onto the imidazole core, particularly at the N-1 position, can be achieved through methods involving cyclopropylamine (B47189). One prominent strategy involves the nucleophilic substitution reaction between an imidazole derivative and a cyclopropyl-containing reagent.

A common method for forming N-alkylated imidazoles, including N-cyclopropyl imidazoles, is the reaction of an imidazole precursor with a suitable cyclopropyl electrophile. However, an amine-based incorporation specifically utilizes cyclopropylamine as a key reactant. For instance, the synthesis of 1-cyclopropyl-1H-imidazole-4-carboxamides can be achieved by reacting an ethyl imidazole-4-carboxylate with cyclopropylamine. This reaction typically requires heating under reflux for an extended period (36–54 hours) to drive the amidation, which concurrently ensures the presence of the cyclopropyl moiety originating from the amine. nih.gov

Another conceptual approach involves the construction of the imidazole ring itself using cyclopropylamine as a building block. This method would see the cyclopropyl group introduced from the outset. For example, a concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates can be achieved from the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and a primary amine. nih.gov Utilizing cyclopropylamine in this reaction would directly yield ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate. This method is advantageous as it is applicable to various amines, including those with reactive functionalities. nih.gov

The reactivity of the cyclopropylamine is enhanced by the inherent strain in its three-membered ring and the nucleophilic nature of the amine group, making it a valuable reactant in the synthesis of pharmaceutical and agrochemical intermediates. longdom.org

Table 1: Amine-Based Cyclopropyl Incorporation

| Precursor | Reagent | Product | Conditions |

|---|---|---|---|

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Cyclopropylamine | 2-aryl-N-cyclopropyl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamide | Reflux, 36-54 h nih.gov |

Derivatization Strategies for this compound

The core structure of this compound offers multiple sites for chemical modification, including the carboxylic acid group, the imidazole ring, and the carboxylic acid side chain.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The alcohol is often used as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (e.g., methanol, ethanol) and an acid catalyst to yield the corresponding methyl or ethyl ester. Other methods for esterification that avoid strong acidic conditions, which might be detrimental to the imidazole ring, include using coupling agents or sulfuryl fluoride (B91410) (SO₂F₂) for dehydrative coupling. organic-chemistry.org

Amidation: The synthesis of amides from this compound is a common and crucial transformation. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. researchgate.net Alternatively, direct amidation can be performed using coupling agents. lookchemmall.com Reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of both aromatic and aliphatic carboxylic acids under mild, basic conditions. lookchemmall.com The reaction of imidazole carboxylates with various amines, including alkanamines and amino acid esters, allows for the creation of large libraries of imidazole-4,5-dicarboxamides. nih.gov

Table 2: Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Reflux in alcohol masterorganicchemistry.com |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide (R-CONR'R'') | Stepwise reaction, often at low temperature for amine addition researchgate.net |

Modifications of the Imidazole Ring

The imidazole ring of this compound is an aromatic heterocycle and can undergo various modifications, although the presence of the carboxylic acid group (an electron-withdrawing group) can influence the reactivity and regioselectivity of these reactions.

Substitutions on the imidazole ring are a key strategy for creating derivatives. For instance, the synthesis of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters demonstrates that the C5 position can be functionalized. researchgate.netnih.gov The synthesis of variously substituted imidazoles often involves building the ring from precursors that already contain the desired substituents. rsc.orgorganic-chemistry.org

Common modifications to aromatic rings include halogenation, nitration, and metalation followed by quenching with an electrophile. For an N-substituted imidazole, the C2 position is often the most acidic and can be deprotonated with a strong base like n-butyllithium, allowing for the introduction of various substituents. The C5 position can also be targeted. The specific conditions required for such modifications on the this compound scaffold would need to be determined experimentally, taking into account the directing effects of the existing N-cyclopropyl and C4-carboxylic acid groups.

Homologation of the Carboxylic Acid Side Chain

Homologation, the process of extending a carbon chain by a single carbon unit, represents an important transformation for modifying the structure of this compound. This would convert the C4-carboxylic acid into a C4-acetic acid derivative (e.g., 2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid).

A classic method for one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. This multi-step procedure involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone is then rearranged, typically using a silver catalyst (Wolff rearrangement), in the presence of water to yield the homologous carboxylic acid.

More recent advancements have provided methods for the iterative one-carbon homologation of unmodified carboxylic acids under milder conditions. acs.org These modern protocols often involve radical-based mechanisms and demonstrate broad functional group compatibility, making them potentially applicable to complex molecules like this compound. acs.org For example, a carboxylic acid bearing a cyclopropane ring has been shown to successfully undergo such a homologation, yielding the chain-extended product in excellent yield. acs.org This indicates that the strained cyclopropyl group is tolerant of these reaction conditions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropylamine |

| Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate |

| 2-aryl-N-cyclopropyl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamide |

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate |

| Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate |

| 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters |

| 2-(1-cyclopropyl-1H-imidazol-4-yl)acetic acid |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Imidazole (B134444) Ring System

The chemical behavior of 1-cyclopropyl-1H-imidazole-4-carboxylic acid is dictated by the interplay of its three core components: the imidazole ring, the N1-cyclopropyl substituent, and the C4-carboxylic acid group. The imidazole ring itself is an aromatic, five-membered heterocycle containing two nitrogen atoms. nih.gov This structure is amphoteric, meaning it can act as both an acid and a base. jchemrev.com The pyrrole-type nitrogen (N1) is weakly acidic, while the pyridine-type nitrogen (N3) is basic and can be protonated to form imidazolium (B1220033) salts. nih.gov

The imidazole ring is generally susceptible to both electrophilic and nucleophilic attack. jchemrev.com Its electron-rich nature facilitates electrophilic substitution, although the reactivity is influenced by the substituents. The N1-cyclopropyl group, being an alkyl substituent, is generally considered electron-donating, which can increase the electron density of the ring and potentially enhance its reactivity towards electrophiles. Conversely, the C4-carboxylic acid group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2 and C5 positions.

The reactivity of the ring is also position-dependent. For instance, studies on atmospheric oxidation have shown that hydroxyl radicals preferentially add to the carbon atoms of the imidazole ring, particularly at positions adjacent to a nitrogen atom (C2 and C5). rsc.org The presence of the carboxylic acid at C4 would sterically and electronically influence the preferred site of such attacks. Furthermore, the N1-substitution with a cyclopropyl (B3062369) group is known to enhance the photostability of the imidazole core compared to N-H imidazoles, which can be more prone to photo-oxidation. rsc.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) at the C4 position is a dominant functional group that imparts significant chemical reactivity to the molecule. This group is composed of a hydroxyl group bonded to a carbonyl group, and the interaction between these two results in distinct chemical properties. chinesechemsoc.org The O-H bond is highly polarized, making the proton acidic and readily available for reactions with bases to form carboxylate salts. chinesechemsoc.org

Key reactions involving the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo Fischer esterification to form the corresponding ester. This is a reversible reaction where the removal of water drives the equilibrium towards the product. chinesechemsoc.org

Amide Formation: The carboxylic acid can be converted into amides, which are important in medicinal chemistry. rsc.org This typically requires activating the carboxyl group, for instance, by converting it to an acid chloride or using coupling agents, before reacting it with a primary or secondary amine. nih.govrsc.org

Decarboxylation: While generally requiring harsh conditions, decarboxylation (loss of CO₂) can be induced under specific circumstances, such as through radical-based mechanisms or in the presence of certain catalysts. chinesechemsoc.orgthieme-connect.com Visible-light photoredox catalysis, for example, has emerged as a powerful method for the decarboxylation of carboxylic acids to generate carbon-centered radicals. nih.gov

The electronic character of the imidazole ring influences the acidity of the carboxyl group. As an electron-withdrawing heterocycle, the imidazole ring increases the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid.

Table 1: Common Reactions of the Carboxylic Acid Group

| Reaction Type | Reactants | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide Formation | Amine (R'-NH₂) | Amide | Coupling agent (e.g., DCC, EDC) or conversion to acid chloride (SOCl₂) |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Aqueous or alcoholic solution |

| Radical Decarboxylation | Photocatalyst, Light | 4-cyclopropyl-1H-imidazolyl radical | Visible light, photoredox catalyst |

Coordination Chemistry and Metal Ion Interactions

This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms. It can coordinate with metal ions through the pyridine-type nitrogen (N3) of the imidazole ring and one or both oxygen atoms of the carboxylate group. researchgate.net This allows it to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers. nih.gov

The imidazole nucleus is well-known for its strong coordination affinity for a variety of transition metal ions, including platinum(II), copper(II), zinc(II), cobalt(II), and nickel(II). rsc.orgthieme-connect.comacs.org The carboxylate group also readily coordinates with metal ions, often forming bidentate chelate or bridging structures. researchgate.net The combination of these two functionalities in one molecule allows for the formation of stable, often polymeric, metal complexes. nih.gov

Research on the parent compound, 1H-imidazole-4-carboxylic acid, has demonstrated its ability to form complexes with various stoichiometries (e.g., 1:1, 1:2, 1:4 metal-to-ligand ratios) and geometries. rsc.org For instance, it forms a distorted octahedral complex with Zn(II), where two bidentate imidazole-4-carboxylate ligands occupy the equatorial plane. rsc.org The cyclopropyl group at the N1 position of the target molecule is not expected to directly participate in coordination but may influence the steric environment around the N3 donor atom, potentially affecting the resulting complex's geometry and stability.

Table 2: Examples of Metal Complexes with Imidazole-4-Carboxylate Ligands

| Metal Ion | Coordination Geometry | Ligand Function | Reference |

|---|---|---|---|

| Zinc(II) | Distorted Octahedral | Bidentate (N, O) | rsc.org |

| Cobalt(II) | Octahedral | - | rsc.org |

| Nickel(II) | Octahedral | - | rsc.org |

| Copper(II) | - | - | rsc.org |

| Palladium(II) | Mononuclear or Polymeric | - | rsc.org |

Photochemical and Radical-Based Transformations

The photochemical behavior of this compound is influenced by its aromatic imidazole core and the attached functional groups. Imidazole itself has a strong UV absorption band around 207 nm. aip.org Upon UV excitation, imidazoles can undergo rapid radiationless deactivation, a process that contributes to their photostability. aip.org Theoretical studies suggest that photochemical rearrangements of substituted imidazoles can occur through conical intersections, leading to photoisomers. nih.gov The N1-cyclopropyl group is expected to enhance this photostability compared to imidazoles with an N-H bond, which can be more susceptible to degradation. rsc.org However, in the presence of sensitizers and oxygen, photo-oxidation can occur, potentially involving singlet oxygen attacking the electron-rich imidazole ring. rsc.org

Radical reactions represent another important class of transformations. The imidazole ring is known to react with radicals such as the hydroxyl radical (•OH). rsc.orgacs.org These reactions typically proceed via the addition of the radical to one of the carbon atoms of the ring, forming a radical adduct. rsc.org The rate constants for these reactions are high, indicating that the imidazole ring is quite susceptible to radical attack. acs.org

The carboxylic acid group provides a handle for another significant radical-based transformation: decarboxylation. thieme-connect.com Recent advances in photoredox catalysis have enabled the mild, visible-light-mediated decarboxylation of carboxylic acids to generate carbon-centered radicals. chinesechemsoc.orgnih.gov Applying this methodology to this compound would generate a 1-cyclopropyl-1H-imidazol-4-yl radical. This highly reactive intermediate could then be trapped by various reagents to achieve novel C-C or C-heteroatom bond formations, demonstrating a powerful strategy for the functionalization of the imidazole core. chinesechemsoc.org

Table 3: Potential Radical-Based Transformations

| Reaction Type | Reactive Species | Intermediate | Potential Outcome |

|---|---|---|---|

| Radical Addition | Hydroxyl Radical (•OH) | Hydroxy-imidazolyl radical adduct | Ring oxidation/hydroxylation products |

| Photocatalytic Decarboxylation | Carboxylate radical anion | 1-cyclopropyl-1H-imidazol-4-yl radical | Hydrodecarboxylation or coupling with other radical acceptors |

Reaction Optimization Methodologies in Academic Synthesis

Common optimization strategies that would be applied to the synthesis of this compound include:

One-Pot Procedures: Combining multiple synthetic steps into a single operation without isolating intermediates can significantly improve efficiency. For example, a one-pot synthesis-functionalization strategy could be developed where the imidazole ring is first formed and then the carboxylic acid group is modified in the same reaction vessel.

Catalyst and Ligand Screening: Many syntheses of imidazole derivatives and their precursors rely on transition metal catalysis. Optimizing the choice of metal catalyst (e.g., copper, palladium) and the associated ligands is critical. For instance, in a cross-coupling reaction to introduce the cyclopropyl group, screening different copper sources (e.g., CuI, Cu₂O) and ligands can dramatically affect the reaction outcome.

Solvent and Temperature Optimization: The reaction medium and temperature are fundamental parameters. Changing the solvent can alter reactant solubility and reaction pathways. A systematic screening of solvents and temperatures is often performed to find the conditions that provide the highest yield and purity.

Base and Additive Screening: The choice and stoichiometry of the base can be critical, particularly in coupling reactions and reactions involving the deprotonation of the carboxylic acid or imidazole N-H precursor. Additives may also be used to improve catalyst stability or reaction rates.

Structure-Guided Optimization: In the context of developing derivatives with specific biological activities, structure-guided optimization is employed. This involves using structural information from X-ray crystallography or molecular modeling to design molecules with improved properties, which in turn guides the optimization of synthetic routes to access these new targets.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Activity

The foundational structure of 1-cyclopropyl-1H-imidazole-4-carboxylic acid presents several key features essential for its biological interactions. The imidazole (B134444) ring itself is a crucial component, capable of participating in various non-covalent interactions such as hydrogen bonding and π-π stacking, which are fundamental for binding to biological targets. ekb.eg The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, contributing to its versatility in molecular recognition. ekb.eg

For certain biological activities, such as antiplatelet aggregation, specific structural elements have been identified as critical. Studies on related imidazole-4-carboxylic acid derivatives have shown that the presence of an amide or ester group at the carboxylic acid position, a sulfonylamino group, and other hydrophobic moieties are essential for potent activity. ekb.eg These findings underscore the importance of a multi-pronged interaction with the target protein, where each component of the molecule plays a distinct and vital role.

Impact of Cyclopropyl (B3062369) Substitution on Molecular Recognition and Potency

The incorporation of a cyclopropyl group at the N-1 position of the imidazole ring is a strategic design choice that significantly influences the compound's pharmacological properties. The cyclopropyl group is a "bioisostere" of a vinyl or isopropyl group, but with a more rigid conformation. This rigidity can be advantageous in drug design as it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby potentially increasing potency. dovepress.com

The unique electronic properties of the cyclopropyl ring, with its partial sp2 character, can also influence the electronic environment of the imidazole ring, modulating its interaction with biological targets. nih.gov Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common issue with small alkyl groups. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body. nih.gov

An example of the successful application of this moiety is seen in the development of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid, a potent and orally bioavailable EP4 receptor antagonist. bldpharm.com The presence of the cyclopropylmethyl group in this complex molecule highlights the compatibility of this substituent with high-affinity binding to a G-protein coupled receptor.

| Compound | Modification | Observed Effect on Potency/Activity |

|---|---|---|

| Generic N-Alkyl Imidazole | Replacement of linear alkyl chain with cyclopropyl group | Often leads to increased potency due to conformational rigidity. dovepress.com |

| 1-Cyclopropyl Quinolone Derivatives | Presence of N-1 cyclopropyl group | Improves overall antibacterial potency. nih.gov |

Role of the Carboxylic Acid Moiety in Biological Interactions

The carboxylic acid group at the C-4 position of the imidazole ring is a pivotal functional group for biological activity. Its ability to exist in an anionic carboxylate form at physiological pH allows it to form strong ionic interactions and hydrogen bonds with positively charged residues, such as arginine and lysine, or with metal ions within the active site of an enzyme or the binding pocket of a receptor. mdpi.comnih.govnih.gov This interaction often serves as a crucial anchor point for the molecule to its biological target. mdpi.com

The significance of the carboxylic acid is so pronounced that its replacement with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in medicinal chemistry to fine-tune a drug's characteristics. nih.gov Bioisosteres such as tetrazoles or other acidic heterocycles can mimic the hydrogen bonding and electrostatic interactions of the carboxylic acid while potentially offering advantages in terms of metabolic stability, cell permeability, and oral bioavailability. nih.gov The choice of bioisostere is highly dependent on the specific biological target and the desired pharmacokinetic profile. nih.gov

| Functional Group | Interaction Type | Significance in Biological Activity |

|---|---|---|

| Carboxylic Acid (-COOH) | Ionic bonding, Hydrogen bonding | Acts as a key anchor to the biological target, crucial for high-affinity binding. mdpi.comnih.gov |

| Tetrazole (Bioisostere) | Mimics charge and hydrogen bonding of carboxylic acid | Can improve metabolic stability and cell permeability while maintaining binding. nih.gov |

| Acylsulfonamide (Bioisostere) | Mimics charge and hydrogen bonding of carboxylic acid | Can offer different acidity and lipophilicity profiles, impacting pharmacokinetics. nih.gov |

Substituent Effects on Imidazole Ring Activity

For instance, the introduction of electron-withdrawing groups can enhance the acidity of the imidazole protons and alter its hydrogen bonding capabilities. mdpi.com Conversely, electron-donating groups can increase the basicity of the ring nitrogens. mdpi.com The position of the substituent is also critical. For example, in some classes of imidazole derivatives, substitution at the C-2 position with specific groups has been shown to be crucial for certain biological activities.

In the context of antimicrobial agents, studies on related imidazole derivatives have shown that the introduction of specific alkyl or aryl groups at various positions on the imidazole ring can significantly impact their potency against different microbial strains.

Structure-Based Rational Design Approaches

Modern drug discovery efforts increasingly rely on structure-based rational design to develop potent and selective inhibitors. This approach utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or computational modeling, to design molecules that fit precisely into the binding site. nih.gov

For derivatives of this compound, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools. mdpi.com Molecular docking allows researchers to predict the binding orientation and affinity of a designed molecule within the target's active site, helping to prioritize which compounds to synthesize. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of the potency of novel, unsynthesized analogs.

These in silico techniques, combined with a deep understanding of the SAR principles discussed, provide a powerful platform for the iterative optimization of lead compounds based on the this compound scaffold, accelerating the discovery of new and effective medicines. mdpi.com

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

The imidazole-4-carboxylic acid scaffold has been identified as a core component in various enzyme inhibitors. Research into derivatives of this structure has uncovered potent activity against viral enzymes, enzymes involved in purine (B94841) metabolism, and kinases.

A promising approach in antiretroviral discovery is the allosteric inhibition of HIV-1 integrase (IN) activity by disrupting its interaction with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). researchgate.netnih.gov This protein-protein interaction is crucial for tethering the viral enzyme to host chromatin, a necessary step for the integration of viral DNA into the host genome. rsc.org Inhibitors that block this interaction represent a novel mechanistic approach distinct from traditional antiretroviral therapies that target the enzyme's catalytic active site. nih.gov

Studies have identified a class of 5-carbonyl-1H-imidazole-4-carboxamides , which are structurally related to 1-cyclopropyl-1H-imidazole-4-carboxylic acid, as capable inhibitors of the HIV-1 integrase-LEDGF/p75 interaction in vitro. nih.gov The mechanism of these allosteric inhibitors involves binding to a hydrophobic pocket at the integrase dimer interface, the same site where LEDGF/p75 binds. researchgate.net This binding is stabilized by specific molecular interactions. For instance, the carboxylate oxygens of the inhibitor can form hydrogen bonds with the backbone amides of integrase residues E170 and H171, while the imidazole (B134444) NH group can form another hydrogen bond with the side chain of residue T174. researchgate.net This action effectively prevents the binding of the LEDGF/p75 cofactor, thereby inhibiting the integration process. researchgate.netnih.gov

| Compound | Description | IC₅₀ (µM) | Assay Method |

|---|---|---|---|

| Compound 7 (imidazole-4-carboxamide derivative) | Aniline group packs into hydrophobic pocket of integrase. researchgate.net | 10.3 | AlphaScreen Assay nih.gov |

| Optimized Analog | Derivative synthesized for enhanced potency. nih.gov | 4.2 | AlphaScreen Assay nih.gov |

Xanthine (B1682287) oxidoreductase (XOR) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, XOR inhibitors are a critical class of therapeutic agents.

While direct studies on this compound were not found, extensive research has been conducted on structurally similar 1-phenyl-pyrazole-4-carboxylic acid and 1-phenylimidazole-4-carboxylic acid derivatives. nih.govnih.gov Many of these compounds exhibit potent, nanomolar-level inhibition of XOR. nih.gov For example, certain 1-phenylimidazole-4-carboxylic acid derivatives, such as compounds Ie and IVa from one study, displayed IC₅₀ values of 8.0 nM and 7.2 nM, respectively, which are comparable to the clinically used XOR inhibitor Febuxostat (IC₅₀ of 7.0 nM). nih.gov Kinetic studies revealed that these compounds often act as mixed-type inhibitors. nih.govebi.ac.uk The structure-activity relationship analyses suggest that substitutions on the phenyl ring significantly influence inhibitory potency. nih.govebi.ac.uk

| Compound Series | Lead Compound | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

|---|---|---|---|---|

| 1-Phenyl-pyrazole-4-carboxylic acids | Compound 16f | 4.2 nih.gov | Febuxostat | 5.4 nih.gov |

| 1-Phenylimidazole-4-carboxylic acids | Compound Ie | 8.0 nih.gov | Febuxostat | 7.0 nih.gov |

| 1-Phenylimidazole-4-carboxylic acids | Compound IVa | 7.2 nih.gov | Febuxostat | 7.0 nih.gov |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov The enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. rsc.org Given its role in lipid signaling, NAPE-PLD is a target for pharmacological modulation. vanderbilt.edu

However, a review of the literature did not identify any studies linking this compound or related imidazole-4-carboxylic acid derivatives to the modulation of NAPE-PLD. The first identified small-molecule inhibitors of NAPE-PLD belong to distinct chemical classes, such as the quinazoline (B50416) sulfonamide derivative ARN19874 and the pyrimidine-4-carboxamide (B1289416) LEI-401. nih.govximbio.comnih.gov These compounds bear no close structural resemblance to the imidazole-4-carboxylic acid scaffold, suggesting that this core may not be optimal for targeting this particular enzyme.

The versatility of the imidazole scaffold has led to its investigation against other enzymatic targets. Notably, 2,4-1H-imidazole carboxamides have been identified as novel, biochemically potent, and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1). nih.gov TAK1 is a key enzyme in inflammatory signaling pathways. The discovery was made through a DNA-encoded chemical library screen, which identified a cluster of related compounds based on a central pyrrole-2,4-1H-dicarboxamide scaffold. A subsequent scaffold-hop to the corresponding imidazole structure resulted in increased biochemical potency against TAK1. nih.gov This suggests that derivatives of the 1H-imidazole carboxamide core, including potentially the this compound structure, could be explored for activity against members of the kinase family.

Antimicrobial Activity Investigations (In Vitro)

Imidazole derivatives are a well-established class of antimicrobial agents. ijesrr.org The imidazole ring is a core component of many compounds with broad-spectrum activity against various pathogens. researchgate.net

Numerous studies have demonstrated the antibacterial activity of imidazole derivatives, with a particular efficacy noted against Gram-positive bacteria. mdpi.comresearchgate.net Genera such as Staphylococcus, Streptococcus, and Enterococcus have shown susceptibility to various imidazole-based compounds. mdpi.com In studies comparing efficacy, Gram-positive bacteria were often found to be more sensitive to imidazole derivatives than Gram-negative bacteria. researchgate.net

The antimicrobial activity of imidazole compounds against the Gram-positive pathogen Staphylococcus aureus has been a particular focus of research. frontiersin.org Studies on imidazole chloride ionic liquids showed that their toxicity against S. aureus was positively correlated with the length of the alkyl side chain on the imidazole ring. frontiersin.org Furthermore, a comprehensive review highlighted that various molecular hybrids incorporating a nitroimidazole moiety possess significant antibacterial activities against Gram-positive strains like Bacillus subtilis and S. aureus. nih.gov The inclusion of a cyclopropyl (B3062369) group is a common strategy in the development of potent antibacterial agents, as seen in the quinolone class, suggesting that the N-cyclopropyl substituent of this compound could contribute favorably to antibacterial potency. nih.gov

| Compound/Class | Bacterial Strain | Activity Metric | Value |

|---|---|---|---|

| 5-nitroimidazole/oxazolidinone hybrid (45) | Bacillus cereus MTCC 430 | MIC | 200 nM nih.gov |

| 1,3-didecyl-2-methylimidazolium chloride | S. aureus | MIC | 4 µg/mL |

| Imidazole/1,3,4-oxadiazole hybrid (62h) | B. subtilis | MIC | ~4.9-17 µM nih.gov |

| Imidazole/1,3,4-oxadiazole hybrid (62i) | S. aureus | MIC | ~4.9-17 µM nih.gov |

An article focusing solely on the in vitro biological activities of "this compound" cannot be generated as requested.

Extensive searches for scientific literature and research data have revealed no specific studies detailing the antibacterial, antifungal, antimycobacterial, antiviral, or anticancer properties of the exact compound, this compound. The provided outline requires in-depth, data-driven content for each subsection, and this information is not available in the public domain for this specific molecule.

While research exists for structurally related compounds, such as other imidazole derivatives, quinolone-imidazole hybrids, or ciprofloxacin-azole conjugates, the user's strict instruction to focus solely on this compound prevents the use of this information. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the core requirements of the request.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of published research on the specified biological activities of this compound.

Anticancer Activity Studies (In Vitro)

Cellular Proliferation and Apoptosis Modulation (General Imidazole Scaffolds)

The imidazole nucleus is a fundamental structural motif in numerous compounds that exhibit significant effects on cell proliferation and apoptosis, key processes in cancer progression. researchgate.net Research into various imidazole derivatives has demonstrated their potential to inhibit the growth of cancer cells and trigger programmed cell death. rsc.orgnih.govnih.gov

Studies have shown that the anti-proliferative effect of imidazole derivatives is often linked to the induction of apoptosis. nih.govresearchgate.net For instance, certain novel imidazole derivatives have been shown to interfere with the proliferation of myeloid leukemia cell lines, such as NB4 (an acute promyelocytic leukemia cell line) and K562 (a chronic myeloid leukemia cell line). nih.govnih.gov The mechanism behind this anti-leukemic activity involves the induction of apoptosis. nih.govnih.gov

In human breast cancer cell lines, such as MCF-7 and MDA-MB-231, imidazole-based antifungal drugs like clotrimazole (B1669251) and ketoconazole (B1673606) have demonstrated potent anti-proliferative activity. nih.gov This effect was found to be concentration-dependent and was achieved through the induction of both apoptosis and G1 cell cycle arrest. nih.gov The apoptotic pathway in these cells was associated with increased expression of p53 and p27 proteins, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Furthermore, other substituted imidazole compounds have been found to inhibit anchorage-independent growth and cell migration in A549 lung cancer cells. rsc.org These compounds can induce cell cycle arrest in the G2/M phase and lead to cellular senescence. rsc.org The core imidazole structure itself, even without extensive derivatization, has been observed to reduce cell viability in hepatocellular carcinoma cell lines (HuH-7 and Mahlavu) in a dose- and time-dependent manner by increasing cleaved caspase 3 protein levels, a key marker of apoptosis. researchgate.net

The molecular mechanisms underpinning these effects are diverse. In myeloid leukemia cells, the pro-apoptotic and anti-proliferative actions have been connected to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.govnih.govresearchgate.net This highlights the ability of the imidazole scaffold to interact with and modulate critical signaling pathways that control cell fate.

Table 1: Effects of Imidazole Scaffolds on Cellular Proliferation and Apoptosis

| Cell Line(s) | Cancer Type | Imidazole Compound Type | Observed Effects | Reference(s) |

|---|---|---|---|---|

| NB4, K562 | Myeloid Leukemia | Novel synthetic derivatives (L-4, L-7, R-35, R-NIM04) | Inhibited cell proliferation; induced apoptosis. | nih.govnih.gov |

| MCF-7, MDA-MB-231 | Breast Cancer | Imidazole antifungal drugs (Clotrimazole, Ketoconazole) | Inhibited cell proliferation; induced apoptosis and G1 arrest. | nih.gov |

| A549 | Lung Cancer | 2,4,5-trisubstituted imidazole (NSC 771432) | Inhibited growth and migration; induced G2/M arrest and cellular senescence. | rsc.org |

| HuH-7, Mahlavu | Hepatocellular Carcinoma | Imidazole nucleus | Decreased cell viability; induced apoptosis. | researchgate.net |

Broader Biological Target Engagement of Imidazole Scaffolds

The imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov Its unique electronic characteristics, including the capacity to act as a proton donor and acceptor and to coordinate with metal ions, allow imidazole-containing molecules to bind to numerous enzymes and receptors. nih.govnih.gov

Enzyme Inhibition: A primary mechanism through which imidazole derivatives exert their biological effects is through the inhibition of various enzymes crucial for cellular function and disease progression.

Kinases: Protein kinases are key regulators of cellular processes like growth, differentiation, and apoptosis, and their overexpression is common in cancers. mdpi.com Imidazole-based compounds have been developed as inhibitors of several kinases, including RAF kinases (A, B, and C) and various tyrosine kinases, thereby blocking cancer cell signaling pathways. nih.govmdpi.com

Carbonic Anhydrases (CAs): Certain imidazole derivatives show selective inhibition of carbonic anhydrase isoforms, such as CA IX and CA XII, which are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment that favors proliferation. acs.org

Cyclooxygenases (COX): Some imidazole derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govresearchgate.net

Cytochrome P450 (CYP) Enzymes: The imidazole ring is a well-known inhibitor of cytochrome P450 enzymes. The N3 atom of the imidazole ring can bind to the heme iron atom of the enzyme, disrupting its metabolic activity. wikipedia.orgresearchgate.net This property is central to the mechanism of action of azole antifungal agents.

Other Enzymes: The target scope of imidazole scaffolds also includes histone deacetylases (HDACs), topoisomerases, and nitric oxide synthase. nih.govwikipedia.org

Receptor Antagonism: Imidazole derivatives have been designed to act as antagonists for specific cellular receptors. For example, benzimidazole (B57391) derivatives, which feature a fused imidazole ring, have been developed as potent and orally bioavailable antagonists of the E-type prostanoid receptor 4 (EP4). nih.govresearchgate.net The EP4 receptor is implicated in inflammation and tumor survival pathways, making it an attractive therapeutic target. nih.govresearchgate.net

DNA Interaction: The planar aromatic structure of the imidazole ring allows some of its derivatives to interact directly with DNA. Benzimidazole-based compounds, for instance, can act as DNA alkylating agents, leading to cleavage of the DNA backbone and inducing cytotoxicity in cancer cells. nih.gov

This versatile target engagement underscores the importance of the imidazole ring as a core scaffold in the design and development of new therapeutic agents for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. researchgate.netclinmedkaz.org

Table 2: Biological Targets of Imidazole Scaffolds

| Target Class | Specific Target(s) | Example Imidazole-Based Compound(s) | Effect | Reference(s) |

|---|---|---|---|---|

| Enzymes | Kinases | |||

| RAF Kinase | Sorafenib (contains other heterocycles but illustrates the principle) | Inhibition | nih.gov | |

| Tyrosine Kinases (e.g., AXL-RTK) | Nilotinib, various synthetic derivatives | Inhibition | nih.govnih.govlifechemicals.com | |

| PIM-1 Kinase | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Inhibition | mdpi.com | |

| Other Enzymes | ||||

| Carbonic Anhydrase (CA I, II, IX, XII) | Various synthetic derivatives | Inhibition | acs.org | |

| Cytochrome P450 (CYP) | Clotrimazole, Ketoconazole | Inhibition | wikipedia.orgresearchgate.net | |

| Cyclooxygenase (COX-1, COX-2) | Various synthetic derivatives | Inhibition | nih.govresearchgate.net | |

| Histone Deacetylase (HDAC) | Benzimidazole hybrid derivatives | Inhibition | ||

| Topoisomerase I & II | Ag(I) complexes with imidazole | Inhibition | researchgate.net | |

| Nitric Oxide Synthase | Clotrimazole | Inhibition | wikipedia.org | |

| Receptors | E-type prostanoid receptor 4 (EP4) | 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid | Antagonism | nih.govresearchgate.net |

| Nucleic Acids | DNA | Benzimidazole derivatives | Alkylation, Binding | nih.gov |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For 1-cyclopropyl-1H-imidazole-4-carboxylic acid, these calculations provide a foundational understanding of its intrinsic chemical nature.

Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure of molecules. By applying DFT methods such as B3LYP with basis sets like 6-311G(d,p), the molecular geometry of this compound can be optimized to its most stable conformation.

From the optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential, marking them as sites for nucleophilic interaction.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Quantum chemical calculations are also highly effective in simulating spectroscopic data, which can aid in the structural confirmation of synthesized this compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to predict the IR spectrum. Key predicted vibrational modes for this compound would include the O-H stretching of the carboxylic acid, the C=O stretching, C-N stretching of the imidazole ring, and the characteristic vibrations of the cyclopropyl (B3062369) group. A comparison between the simulated and experimental IR spectra can confirm the presence of these functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These theoretical shifts, when compared to experimental data, are invaluable for the precise assignment of signals to the respective nuclei in the molecule, confirming its structural integrity. mdpi.comresearchgate.net

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). mdpi.com This calculation provides information about the electronic transitions between molecular orbitals, which helps in understanding the photophysical properties of the compound.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govannalsofrscb.rodntb.gov.ua This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. nih.govannalsofrscb.rodntb.gov.ua

For instance, imidazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govnajah.edu A molecular docking study of this compound into the active site of COX-2 could reveal its potential as an anti-inflammatory agent. The docking process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the protein's active site. nih.gov

A successful docking simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.gov For example, the carboxylic acid group of the compound could form hydrogen bonds with polar residues in the active site, while the cyclopropyl and imidazole moieties could engage in hydrophobic interactions. The results are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction. najah.edunih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with COX-2

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity to the COX-2 active site. |

| Hydrogen Bonds | 3 | Formed between the carboxylic acid group and Ser-353, Tyr-385. |

| Hydrophobic Interactions | 5 | Involving the cyclopropyl group and residues like Leu-352, Val-523. |

In Silico ADME Prediction Relevant to Compound Development

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development to assess the pharmacokinetic profile of a compound. researchgate.net Various computational models and rules, such as Lipinski's rule of five, are used to predict the drug-likeness of a molecule. nih.gov

For this compound, these predictions can provide insights into its oral bioavailability, membrane permeability, and metabolic stability. Parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are calculated. nih.govrsc.org

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Significance |

|---|---|---|---|

| Molecular Weight | 152.15 g/mol | Yes (< 500) | Good for absorption. |

| logP | 1.2 | Yes (< 5) | Optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 2 | Yes (< 5) | Favorable for binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) | Favorable for binding and solubility. |

| Polar Surface Area (PSA) | 66 Ų | Yes (< 140 Ų) | Good for cell membrane penetration. |

| GI Absorption | High | N/A | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | N/A | Less likely to cause central nervous system side effects. |

These in silico predictions help in identifying potential liabilities of the compound early in the development process, allowing for structural modifications to improve its pharmacokinetic profile. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations (General Imidazole Scaffolds)

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For flexible molecules, identifying the low-energy conformers is crucial as they are the most likely to be biologically active.

Molecular dynamics (MD) simulations provide a more dynamic picture of the behavior of a molecule over time. pensoft.net For general imidazole scaffolds, MD simulations are used to study the stability of ligand-protein complexes predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of time, MD can reveal changes in the ligand's conformation and its interactions with the protein, providing a more realistic assessment of binding stability. Key metrics from MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of hydrogen bond persistence. pensoft.net

Design of Experiments (DoE) in Chemical Synthesis Optimization

Design of Experiments (DoE) is a statistical approach used to systematically optimize chemical reactions by investigating the effects of multiple variables simultaneously. acsgcipr.org For the synthesis of this compound, DoE can be employed to improve the reaction yield, reduce reaction time, and minimize the formation of byproducts. nih.govderpharmachemica.comrsc.org

A typical DoE for the synthesis might involve varying factors such as temperature, reaction time, catalyst loading, and the concentration of reactants. nih.gov A factorial design can be used to identify the main effects of each variable and any interactions between them. acsgcipr.org For example, a study might reveal that a higher temperature and a specific catalyst concentration significantly increase the yield, while their interaction is also a critical factor. nih.gov The results of the DoE can be used to build a predictive model that identifies the optimal conditions for the synthesis. derpharmachemica.com

Table 4: Example of a DoE Setup for Synthesis Optimization

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 6 | 12 |

| Catalyst Loading (mol%) | 1 | 5 |

| Concentration (M) | 0.1 | 0.5 |

By applying DoE, the synthesis of this compound can be made more efficient, cost-effective, and scalable. rsc.org

Applications in Chemical Biology and Advanced Materials Research

Role as Molecular Building Blocks and Synthetic Intermediates

1-cyclopropyl-1H-imidazole-4-carboxylic acid serves as a crucial molecular building block and synthetic intermediate in the creation of more complex molecules. The imidazole (B134444) ring is a common feature in many biologically active compounds, and the presence of both a carboxylic acid and a cyclopropyl (B3062369) group provides multiple points for chemical modification. ijrar.orgijpsjournal.com The carboxylic acid function allows for the formation of amides, esters, and other derivatives, enabling the linkage of the imidazole core to various molecular scaffolds. researchgate.netnih.gov

The synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides has been demonstrated starting from related imidazole-4-carboxylate esters. mdpi.com This highlights the utility of the imidazole-4-carboxylic acid core in generating libraries of compounds with potential therapeutic applications. Although direct synthesis starting from this compound is not always detailed, the established reactivity of the imidazole-4-carboxylic acid moiety makes it a valuable precursor in the synthesis of a diverse range of derivatives. mdpi.comnih.gov The cyclopropyl group, in particular, is a desirable feature in medicinal chemistry, often introduced to enhance metabolic stability, potency, and to fine-tune the conformational properties of a molecule. scientificupdate.comresearchgate.net

A variety of synthetic methods, such as the Debus, Radiszewski, and Wallach syntheses, are employed to create imidazole derivatives, showcasing the versatility of this heterocyclic system in organic synthesis. wisdomlib.org Microwave-assisted reactions have also been shown to accelerate the synthesis of imidazole-4-carboxylic acids. researchgate.net The reactivity of the core structure allows for the generation of a wide array of substituted imidazoles with diverse pharmacological activities. researchgate.netnih.gov

Table 1: Examples of Synthetic Transformations of Imidazole-4-Carboxylic Acid Derivatives

| Starting Material Class | Reagents and Conditions | Product Class | Potential Application | Reference |

| Imidazole-4-carboxylate esters | Hydrolysis (e.g., NaOH, H₂O) | Imidazole-4-carboxylic acids | Intermediate for further functionalization | mdpi.com |

| Imidazole-4-carboxylate esters | Hydrazine monohydrate, ethanol, reflux | Imidazole-4-carbohydrazides | Bioactive molecule synthesis | mdpi.com |

| Imidazole-4-carboxylic acids | Amines, coupling agents (e.g., HATU, EDC) | Imidazole-4-carboxamides | Medicinal chemistry scaffolds | researchgate.net |

| Imidazole-4-carboxylic acids | Alcohols, acid catalyst | Imidazole-4-carboxylate esters | Synthetic intermediates | nih.gov |

Functionalization of Dendrimers and Material Science Contributions

In the realm of materials science, this compound and its analogs are utilized in the functionalization of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them ideal for various applications, including drug delivery and catalysis. sapub.org The surface modification of dendrimers with molecules like 1H-imidazole-4-carboxylic acid can alter their physicochemical properties, such as solubility and biocompatibility. lookchem.com

The incorporation of imidazole-containing polymers has been explored for various applications in biology and material science due to their ability to engage in hydrogen bonding and electrostatic interactions. researchgate.net While specific research on dendrimers functionalized with this compound is emerging, the principles of surface modification with similar carboxylic acids suggest its potential for creating advanced materials with tailored properties.

Use in Biofilm Inhibition Research in Plants

Microbial biofilms pose a significant threat to agriculture by causing plant diseases and reducing crop yields. google.com The development of agents that can inhibit or disperse these biofilms is of great interest. Research has shown that imidazole derivatives can be effective in preventing, removing, or inhibiting microbial biofilm formation in plants. google.com This has led to the exploration of compounds like this compound and its derivatives as potential anti-biofilm agents for agricultural applications.

A patent discloses methods for inhibiting biofilm formation in plants by applying an effective amount of certain imidazole derivatives. google.com While the patent covers a broad class of compounds, the core imidazole structure is central to the claimed activity. The anti-biofilm activity of imidazole derivatives is also being investigated in a broader context, with studies showing their potential to disrupt quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate biofilm formation. nih.gov

Plant-derived bioactive compounds are also a significant area of research for biofilm inhibition, with various natural products demonstrating the ability to interfere with biofilm formation through mechanisms such as inhibiting microbial adhesion and suppressing the production of the extracellular polymeric matrix. nih.govresearchgate.net The structural motifs found in this compound, namely the imidazole ring, are present in some naturally occurring anti-biofilm agents, suggesting a potential avenue for its application in this area. nih.gov

Table 2: Research on Imidazole Derivatives in Biofilm Inhibition

| Compound Class | Model Organism | Key Findings | Potential Application | Reference |

| Imidazole Derivatives | Plant pathogens | Prevention, removal, or inhibition of biofilm formation. | Agricultural crop protection | google.com |

| Synthetic Imidazolium (B1220033) Salts | Dental biofilm pathogens | High antimicrobial and anti-biofilm activity. | Oral hygiene products | nih.gov |

| Azole-based compounds | Candida species | Inhibition of biofilm formation and reduction of mature biofilms. | Antifungal therapies | mdpi.com |

| Synthesized Imidazole Compounds | Chromobacterium violaceum | Anti-quorum sensing and biofilm disruption activities. | Novel antimicrobial strategies | nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Cyclopropyl (B3062369) Imidazole (B134444) Derivatives

The synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid and its derivatives presents an ongoing challenge and an opportunity for innovation in organic chemistry. While general methods for the synthesis of 1-substituted-1H-imidazole-4-carboxylic acids exist, the introduction of the cyclopropyl group at the N1 position requires specific strategies.

Current synthetic approaches often involve the alkylation of an imidazole-4-carboxylate ester with a cyclopropyl halide or tosylate, followed by hydrolysis of the ester to yield the carboxylic acid. chemicalbook.com Alternative routes might explore the construction of the imidazole ring on a pre-existing cyclopropylamine (B47189) scaffold.

Future research in this area is likely to focus on the development of more efficient, scalable, and environmentally friendly synthetic methods. This could include the use of novel catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, to form the N-cyclopropyl bond. Microwave-assisted organic synthesis is another promising avenue that could significantly reduce reaction times and improve yields. Furthermore, the development of one-pot multicomponent reactions for the direct synthesis of this compound from simple starting materials would be a significant advancement.

A key objective will be to create a versatile synthetic platform that allows for the facile diversification of the cyclopropyl imidazole scaffold. This would enable the generation of a library of analogues with various substituents on both the cyclopropyl and imidazole rings, which is crucial for structure-activity relationship (SAR) studies.

| Synthetic Approach | Description | Potential Advantages |

| Alkylation | Reaction of an imidazole-4-carboxylate ester with a cyclopropyl electrophile followed by hydrolysis. | Straightforward, utilizes readily available starting materials. |

| Ring Formation | Construction of the imidazole ring on a cyclopropylamine backbone. | Offers alternative retrosynthetic disconnection. |

| Cross-Coupling | Transition metal-catalyzed reaction to form the N-cyclopropyl bond. | Potentially milder reaction conditions and broader substrate scope. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, and cleaner reactions. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High atom economy, operational simplicity, and rapid library generation. |

Exploration of Undiscovered Biological Targets and Pathways

The biological activity of compounds containing both cyclopropyl and imidazole moieties suggests a rich and largely unexplored therapeutic potential for this compound. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including as enzyme inhibitors and receptor modulators. technion.ac.ilscialert.netresearchgate.net The cyclopropyl group can enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to higher selectivity for biological targets. nih.gov

A significant future research direction will be the systematic screening of this compound and its derivatives against a diverse panel of biological targets. Given the known activities of related compounds, several target classes are of particular interest:

Kinases: Many kinase inhibitors incorporate an imidazole scaffold. The unique conformation conferred by the cyclopropyl group could lead to the discovery of novel and selective inhibitors of kinases implicated in cancer and inflammatory diseases. mdpi.com